molecular formula C6H12ClNO3 B15096316 (S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride

(S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride

Cat. No.: B15096316
M. Wt: 181.62 g/mol
InChI Key: UTUOKRYGXRXHFB-JEDNCBNOSA-N
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Description

(S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride is an organic compound with significant interest in various scientific fields It is a derivative of amino acids, featuring an allyloxy group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the amino acid serine.

    Protection of Amino Group: The amino group of serine is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).

    Allylation: The hydroxyl group of the protected serine is then allylated using allyl bromide in the presence of a base like sodium hydride.

    Deprotection: The protecting group is removed to yield (S)-3-(Allyloxy)-2-aminopropanoic acid.

    Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

    Substitution: The allyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Epoxides: Formed from oxidation of the allyloxy group.

    Saturated Derivatives: Resulting from reduction reactions.

    Substituted Amino Acids: Produced through nucleophilic substitution.

Scientific Research Applications

(S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets. The allyloxy group can participate in covalent bonding with active sites of enzymes, leading to inhibition or modification of enzyme activity. The compound may also interact with cellular pathways, affecting biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(Methoxy)-2-aminopropanoic acid hydrochloride: Similar structure but with a methoxy group instead of an allyloxy group.

    (S)-3-(Ethoxy)-2-aminopropanoic acid hydrochloride: Features an ethoxy group in place of the allyloxy group.

Uniqueness

(S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential for forming various derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

(2S)-2-amino-3-prop-2-enoxypropanoic acid;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c1-2-3-10-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1

InChI Key

UTUOKRYGXRXHFB-JEDNCBNOSA-N

Isomeric SMILES

C=CCOC[C@@H](C(=O)O)N.Cl

Canonical SMILES

C=CCOCC(C(=O)O)N.Cl

Origin of Product

United States

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